molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate

Cat. No. B8598241
M. Wt: 339.4 g/mol
InChI Key: KDVCPEMLEKULTN-UHFFFAOYSA-N
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Patent
US06407267B1

Procedure details

To a stirred solution of 2,2-dimethyl-propionic acid 5-cyano-2-[1-(4fluoro-phenyl)-1-hydroxy-methyl]-benzyl ester (8.0 g, 0.025 mol) in ethylacetate (20 mL) was added hydrogen peroxide solution 30% wt (10 g, 0.079 mol), Na2WO4.2H2O (0.15 g, 0.0005 mol), and (n-Octyl)3NCH3.HSO4 (0.23 g, 0.0005 mol). The mixture was then heated at reflux for 4 hrs, allowed to cool to room temperature and pored into dilute HCl, extracted with diethyl ether (2×50 mL), dried (MgSO4) and concentrated under reduced pressure to give the title ketone compound (7.8 g, 97.5%).
Name
2,2-dimethyl-propionic acid 5-cyano-2-[1-(4fluoro-phenyl)-1-hydroxy-methyl]-benzyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2WO4.2H2O
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
HSO4
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[OH:18])=[C:7]([CH:16]=1)[CH2:8][O:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])#[N:2].OO.Cl>C(OC(=O)C)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:18])=[C:7]([CH:16]=1)[CH2:8][O:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])#[N:2]

Inputs

Step One
Name
2,2-dimethyl-propionic acid 5-cyano-2-[1-(4fluoro-phenyl)-1-hydroxy-methyl]-benzyl ester
Quantity
8 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(COC(C(C)(C)C)=O)C1)C(O)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Na2WO4.2H2O
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
HSO4
Quantity
0.23 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(COC(C(C)(C)C)=O)C1)C(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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